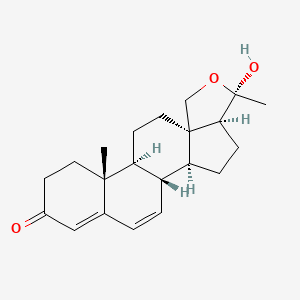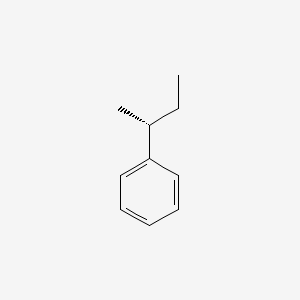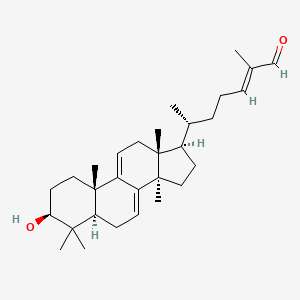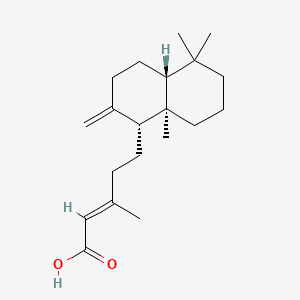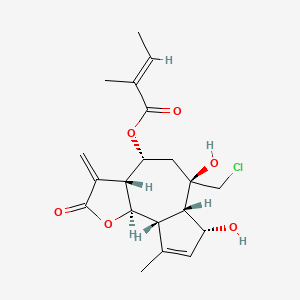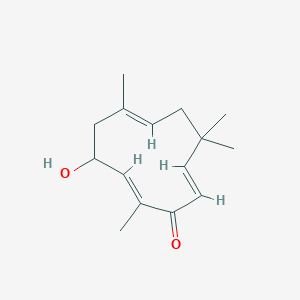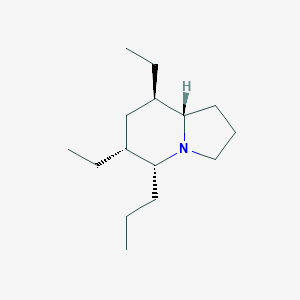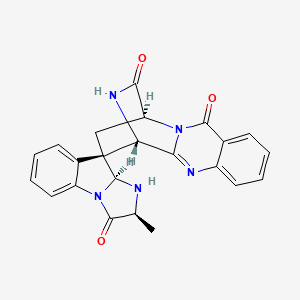![molecular formula C26H34O2 B1251100 (1S,3aS,4S,5R,7aR)-3,5,7-triethyl-1,4-dimethyl-5-[(E)-2-phenylethenyl]-3a,7a-dihydro-1H-indene-4-carboxylic acid](/img/structure/B1251100.png)
(1S,3aS,4S,5R,7aR)-3,5,7-triethyl-1,4-dimethyl-5-[(E)-2-phenylethenyl]-3a,7a-dihydro-1H-indene-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,3aS,4S,5R,7aR)-3,5,7-triethyl-1,4-dimethyl-5-[(E)-2-phenylethenyl]-3a,7a-dihydro-1H-indene-4-carboxylic acid is a natural product found in Plakortis angulospiculatus with data available.
Aplicaciones Científicas De Investigación
Crystal Structure Analysis :
- (1S,3aS,4S,5R,7aR)-3,5,7-triethyl-1,4-dimethyl-5-[(E)-2-phenylethenyl]-3a,7a-dihydro-1H-indene-4-carboxylic acid has been studied for its crystal structure and polymorphic forms. An orthorhombic polymorph of a related compound, mulinic acid, demonstrates the importance of molecular geometry and supramolecular organization in crystal structures (Brito et al., 2010).
Enantioselective Reactions :
- The compound has potential applications in enantioselective reactions. Studies on similar 1,4-dihydropyridine derivatives show how variations in acyl chain length and branching affect enantioselectivity, which is crucial in pharmaceutical synthesis (Sobolev et al., 2002).
Synthetic Plant Growth Regulators :
- Research on similar structures, such as 5-methyleneoctahydro-4H-3a,6-methanoazulene-4-carboxylic acid, indicates the potential application of the compound in developing synthetic plant growth regulators, influencing plant growth and development (Turner et al., 1980).
Organic Synthesis and Reaction Studies :
- The compound's structural similarity to other indene derivatives suggests its potential use in organic synthesis and reaction studies. For instance, the synthesis of 4-epi-pinguisone from similar indene skeletons highlights complex organic synthesis pathways (Baker et al., 1988).
Synthesis of Isoindol Derivatives :
- The compound could be useful in synthesizing isoindol derivatives, as demonstrated by the synthesis of 3-dimethylamino-3a,4,5,7a-tetrahydro-1H-isoindol-1-ones, which are important in medicinal chemistry (Widmer et al., 1978).
Chemical Interactions and Reactions :
- Investigations into the reactions of similar azirine derivatives with carboxylic acids provide insights into potential chemical interactions and reaction mechanisms involving the compound (Vittorelli et al., 1974).
Cycloaddition Reactions :
- Research on cycloaddition reactions of related 3aH-indene compounds opens avenues for exploring cycloaddition reactions with the compound, which could lead to the formation of novel chemical structures (Mccague et al., 1983).
Synthesis of Nucleic Acid Derivatives :
- Studies on the synthesis of nucleic acid derivatives from related compounds indicate potential applications in the synthesis of novel nucleoside analogs or drug precursors (Ostrowski & Zeidler, 2008).
Applications in Photolysis and Protonation Studies :
- The compound may have applications in photolysis and protonation studies, as evidenced by research on pyrimidine derivatives, which shares structural similarities (Ohkura & Seki, 1995).
Supramolecular Assemblies :
- The compound could be explored for its role in forming supramolecular assemblies, as studies on similar tricarboxylic acids demonstrate their ability to form complex molecular structures (Arora & Pedireddi, 2003).
Propiedades
Fórmula molecular |
C26H34O2 |
|---|---|
Peso molecular |
378.5 g/mol |
Nombre IUPAC |
(1S,3aS,4S,5R,7aR)-3,5,7-triethyl-1,4-dimethyl-5-[(E)-2-phenylethenyl]-3a,7a-dihydro-1H-indene-4-carboxylic acid |
InChI |
InChI=1S/C26H34O2/c1-6-20-16-18(4)22-21(7-2)17-26(8-3,25(5,23(20)22)24(27)28)15-14-19-12-10-9-11-13-19/h9-18,22-23H,6-8H2,1-5H3,(H,27,28)/b15-14+/t18-,22-,23+,25+,26+/m0/s1 |
Clave InChI |
LCASYKMXJWDKDE-ZTLPFTFMSA-N |
SMILES isomérico |
CCC1=C[C@@H]([C@@H]2[C@@H]1[C@]([C@](C=C2CC)(CC)/C=C/C3=CC=CC=C3)(C)C(=O)O)C |
SMILES canónico |
CCC1=CC(C2C1C(C(C=C2CC)(CC)C=CC3=CC=CC=C3)(C)C(=O)O)C |
Sinónimos |
spiculoic acid B |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


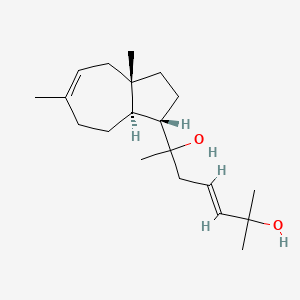
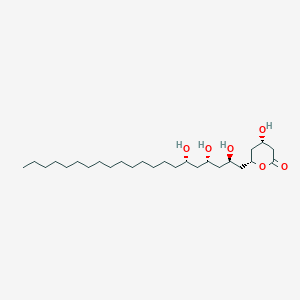
![(1R,3S,4R,9S,12S,13S,14S,17S,19S,21R)-3,6,13,14,19-pentamethyl-24,27-dioxa-23-azaheptacyclo[11.10.3.117,21.01,14.03,12.04,9.017,23]heptacos-6-ene-8,11,25-trione](/img/structure/B1251022.png)
![(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-8a-[(2S,3R,4S,5S,6R)-3-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4S,5R)-3,5-dihydroxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyl-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxycarbonyl-4-formyl-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4-dihydroxy-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B1251024.png)
![methyl (1S,2R,10R,13S,15R)-15-hydroxy-2,6,6,10,13,15-hexamethyl-17-methylidene-7,14,16-trioxotetracyclo[11.3.1.02,11.05,10]heptadecane-1-carboxylate](/img/structure/B1251025.png)
![(E)-3-[(6R,6aS)-4,6-dimethoxy-11-oxo-5,6,6a,7-tetrahydropyrrolo[2,1-c][1,4]benzodiazepin-8-yl]-N,N-dimethylprop-2-enamide](/img/structure/B1251027.png)
